molecular formula C8H18Cl2N2 B14471324 Cyclohexane-1,2-diamine;1,2-dichloroethane CAS No. 68214-17-5

Cyclohexane-1,2-diamine;1,2-dichloroethane

Cat. No.: B14471324
CAS No.: 68214-17-5
M. Wt: 213.15 g/mol
InChI Key: SIZJKSXCWOKBTH-UHFFFAOYSA-N
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Description

Cyclohexane-1,2-diamine and 1,2-dichloroethane are two distinct chemical compounds with unique properties and applications. Cyclohexane-1,2-diamine is an organic compound with the molecular formula C6H14N2, while 1,2-dichloroethane, also known as ethylene dichloride, has the molecular formula C2H4Cl2. Both compounds are used in various industrial and scientific applications.

Chemical Reactions Analysis

Cyclohexane-1,2-diamine

Cyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexane-1,2-dione.

    Reduction: It can be reduced to form cyclohexane-1,2-diol.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

1,2-Dichloroethane

1,2-Dichloroethane undergoes several types of reactions, such as:

    Hydrolysis: It can be hydrolyzed to form ethylene glycol and hydrochloric acid.

    Dehydrochlorination: It can be dehydrochlorinated to form vinyl chloride, a key monomer in the production of polyvinyl chloride (PVC).

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted ethane derivatives.

Scientific Research Applications

Cyclohexane-1,2-diamine

Cyclohexane-1,2-diamine is used in various scientific research applications, including:

1,2-Dichloroethane

1,2-Dichloroethane has several scientific research applications, including:

Mechanism of Action

Cyclohexane-1,2-diamine

The mechanism of action of cyclohexane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biochemical processes.

1,2-Dichloroethane

1,2-Dichloroethane exerts its effects through its ability to undergo metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to toxic effects such as DNA damage and carcinogenesis .

Comparison with Similar Compounds

Cyclohexane-1,2-diamine

Similar compounds to cyclohexane-1,2-diamine include:

    Cyclohexane-1,3-diamine: Differing in the position of the amino groups.

    Cyclohexane-1,4-diamine: Also differing in the position of the amino groups.

Cyclohexane-1,2-diamine is unique due to its specific spatial arrangement, which allows it to form distinct stereoisomers and exhibit unique chemical properties .

1,2-Dichloroethane

Similar compounds to 1,2-dichloroethane include:

    1,1-Dichloroethane: Differing in the position of the chlorine atoms.

    1,2-Dichloropropane: Differing in the carbon chain length.

1,2-Dichloroethane is unique due to its widespread use in the production of vinyl chloride and its significant industrial applications .

Properties

CAS No.

68214-17-5

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

cyclohexane-1,2-diamine;1,2-dichloroethane

InChI

InChI=1S/C6H14N2.C2H4Cl2/c7-5-3-1-2-4-6(5)8;3-1-2-4/h5-6H,1-4,7-8H2;1-2H2

InChI Key

SIZJKSXCWOKBTH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N.C(CCl)Cl

Related CAS

68214-17-5

Origin of Product

United States

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